![molecular formula C16H20N2 B12618667 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile CAS No. 917771-53-0](/img/structure/B12618667.png)
4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile is an organic compound with the molecular formula C16H21N It is characterized by a cyclopropylamino group attached to a cyclohexyl ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, starting from commercially available cyclohexanone. The cyclohexanone undergoes reduction to form cyclohexanol, which is then converted to cyclohexylamine through amination reactions.
Introduction of the Cyclopropylamino Group: The cyclohexylamine is reacted with cyclopropylamine under suitable conditions to introduce the cyclopropylamino group.
Attachment of the Benzonitrile Moiety: The final step involves the reaction of the cyclohexyl intermediate with benzonitrile under catalytic conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
- **Ox
Properties
CAS No. |
917771-53-0 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-[4-(cyclopropylamino)cyclohexyl]benzonitrile |
InChI |
InChI=1S/C16H20N2/c17-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)18-16-9-10-16/h1-4,14-16,18H,5-10H2 |
InChI Key |
UMJSIIRLNZDYIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)C#N)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


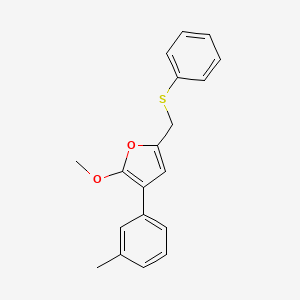
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)
![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)
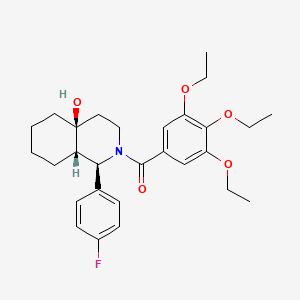
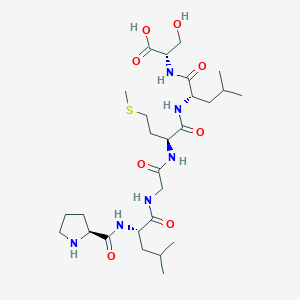
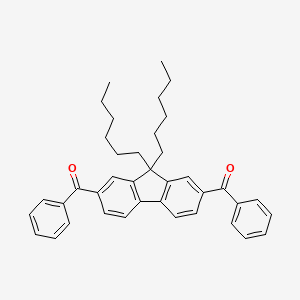
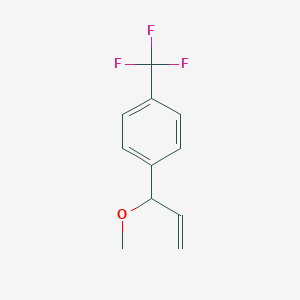
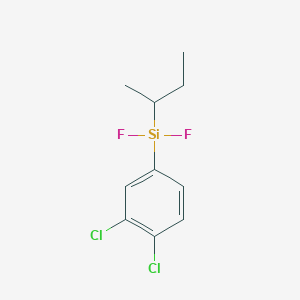
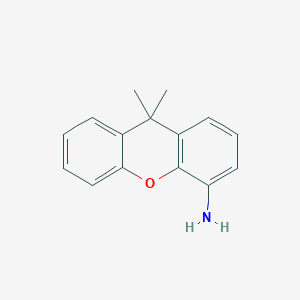
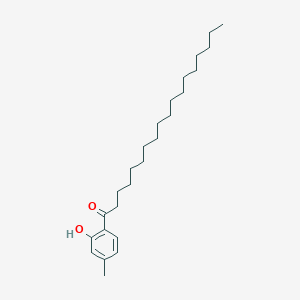
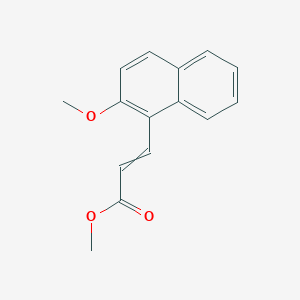
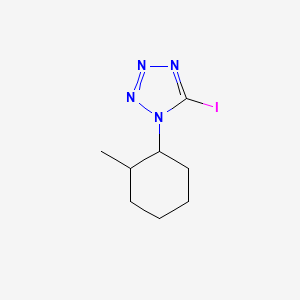
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
